(2-Methyloxan-2-yl)methanethiol
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Overview
Description
(2-Methyloxan-2-yl)methanethiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a methylene group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-2-yl)methanethiol typically involves the reaction of 2-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
(2-Methyloxan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2-Methyloxan-2-yl)methanethiol involves its ability to participate in redox reactions due to the presence of the thiol group. The thiol group can undergo oxidation and reduction, making it a versatile compound in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive cysteine residues, which can form disulfide bonds with the thiol group .
Comparison with Similar Compounds
Similar Compounds
(2-Methyloxan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Methyloxan-2-yl)methane: Lacks the thiol group, making it less reactive in redox reactions
Uniqueness
This sets it apart from similar compounds that lack the thiol functionality .
Properties
Molecular Formula |
C7H14OS |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
(2-methyloxan-2-yl)methanethiol |
InChI |
InChI=1S/C7H14OS/c1-7(6-9)4-2-3-5-8-7/h9H,2-6H2,1H3 |
InChI Key |
WFIZAIMGXTXFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)CS |
Origin of Product |
United States |
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